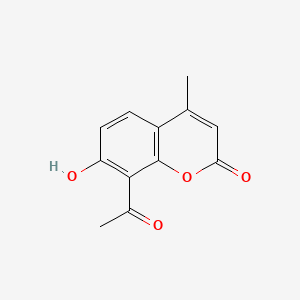

8-Acetyl-7-hydroxy-4-methylcoumarin

Cat. No. B1234970

M. Wt: 218.2 g/mol

InChI Key: WZOMQVFUPMLOGT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04083857

Procedure details

4-Methyl-7-hydroxy-coumarin (26.4g), aluminum chloride (76.1g) and sodium chloride (9.5g) were placed in a flask and shaken to effect reasonable mixing. The flask was then immersed in an oil bath, and the temperature raised to 150° C. Hydrogen chloride evolution commenced at about 100°-110° C. After maintaining the temperature at 150° C for 15 minutes, the melt produced was heated to 160° C and stirred until evolution of hydrogen chloride ceased. Stirring was continued while acetyl chloride (11.8 ml) was added to the melt over a period of about 30 minutes. After maintaining the melt at 160° to 165° C for a further 15 minutes, it was poured with stirring into water (1000 ml). The solid produced was filtered off, washed free of chloride, and dried. On analysis, it was found that the solid contained about 70% by weight of 4-methyl-7-hydroxy-8-acetyl-coumarin and about 30% by weight of 4-methyl-7-hydroxy-6-acetyl-coumarin. The latter isomer was removed by recrystallisation of the product three times from 85% IMS to yield 20.4g of a 4-methyl-7-hydroxy-8-acetyl-coumarin, mpt 167°-169° C.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+].Cl.[C:21](Cl)(=[O:23])[CH3:22]>O>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([C:21](=[O:23])[CH3:22])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:13])[CH:3]=1 |f:1.2.3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

26.4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(OC2=CC(=CC=C12)O)=O

|

|

Name

|

|

|

Quantity

|

76.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

9.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

11.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was then immersed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

commenced at about 100°-110° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After maintaining the temperature at 150° C for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the melt produced

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 160° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the melt over a period of about 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After maintaining the melt at 160° to 165° C for a further 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

it was poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid produced

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed free of chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The latter isomer was removed by recrystallisation of the product three times from 85% IMS

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(OC2=C(C(=CC=C12)O)C(C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |